

# 4-Bromo-5-(trifluoromethyl)pyridin-2-amine IUPAC name

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Compound of Interest

4-Bromo-5-(trifluoromethyl)pyridin2-amine

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An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

This technical guide provides a comprehensive overview of **4-Bromo-5- (trifluoromethyl)pyridin-2-amine**, a key heterocyclic building block in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development and details the compound's chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

## **Chemical Identity and Properties**

The nomenclature for substituted pyridines can be ambiguous. The compound "4-Bromo-5-(trifluoromethyl)pyridin-2-amine" is systematically named based on the substitution pattern on the pyridine ring. It is crucial to distinguish it from its isomers, such as 5-Bromo-3-(trifluoromethyl)pyridin-2-amine and 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, which may have different chemical and physical properties.

Table 1: Physicochemical Properties of **4-Bromo-5-(trifluoromethyl)pyridin-2-amine** and a Key Isomer



Property	4-Bromo-5- (trifluoromethyl)pyridin-2- amine	5-Bromo-4- (trifluoromethyl)pyridin-2- amine
CAS Number	1227599-92-9[1]	944401-56-3[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub> [1]	C <sub>6</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub>
Molecular Weight	241.01 g/mol [1]	241.01 g/mol
Appearance	-	Light yellow to Brown powder/crystal[3]
Melting Point	-	66-75 °C
Boiling Point	262.5±40.0 °C (Predicted)[1]	-
Density	1.790±0.06 g/cm³ (Predicted) [1]	-
SMILES	Nc1cc(c(Br)cn1)C(F)(F)F	Nc1cc(C(F)(F)F)c(Br)cn1 (Isomer)
InChI Key	-	AEWYLVDLWQPJGW- UHFFFAOYSA-N

# **Role in Pharmaceutical Synthesis**

**4-Bromo-5-(trifluoromethyl)pyridin-2-amine** is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of the amino, bromo, and trifluoromethyl groups on the pyridine core allows for selective functionalization and the construction of diverse molecular architectures.[1]

The trifluoromethyl group is a key feature in many modern drugs.[4][5] It is a strong electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4] The bromo substituent serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the attachment of other molecular fragments.[1]



This compound and its structural motifs are particularly important in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

## Representative Experimental Protocol: Synthesis

While a specific protocol for **4-Bromo-5-(trifluoromethyl)pyridin-2-amine** is not readily available in the public domain, a representative multi-step synthesis for a closely related analogue, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine, highlights the chemical transformations typically involved. This compound is a key intermediate in the manufacturing of divarasib, a potent inhibitor of the KRAS G12C mutant protein.[6][7]

The following protocol is adapted from the first-generation manufacturing process of a divarasib intermediate.[6][7]

Objective: To synthesize a brominated trifluoromethyl-substituted aminopyridine derivative.

#### Key Steps:

- Protection of Amino Group: The starting aminopyridine is often protected to prevent unwanted side reactions in subsequent steps. For instance, using 4-methoxybenzyl (PMB) groups.
- Trifluoromethylation: The trifluoromethyl group can be introduced via a copper-mediated reaction using a reagent like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent) on an iodo-substituted precursor.[7]
- Deprotection: The protecting groups on the amine are removed, typically under acidic conditions (e.g., with aqueous HBr).[6][7]
- Halogen Exchange (Chlorine to Bromine): A chloro-substituted pyridine can be converted to the desired bromo-derivative. This can be achieved by treating the compound with a strong hydrobromic acid solution at elevated temperatures.[6][7]

Detailed Example Step: Chlorine-Bromine Exchange[6][7]

• Starting Material: A protected 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine derivative.



- Reagents: 40 wt % aqueous hydrobromic acid (HBr).
- Procedure:
  - The protected chloropyridine is dissolved in a suitable solvent like acetic acid.
  - Aqueous HBr is added to the reactor at room temperature (20-30 °C).
  - The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by techniques like HPLC).
  - After cooling, the product is isolated. This may involve neutralization with a base (e.g., NaOH), extraction with an organic solvent (e.g., EtOAc), and purification to afford the final 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine.

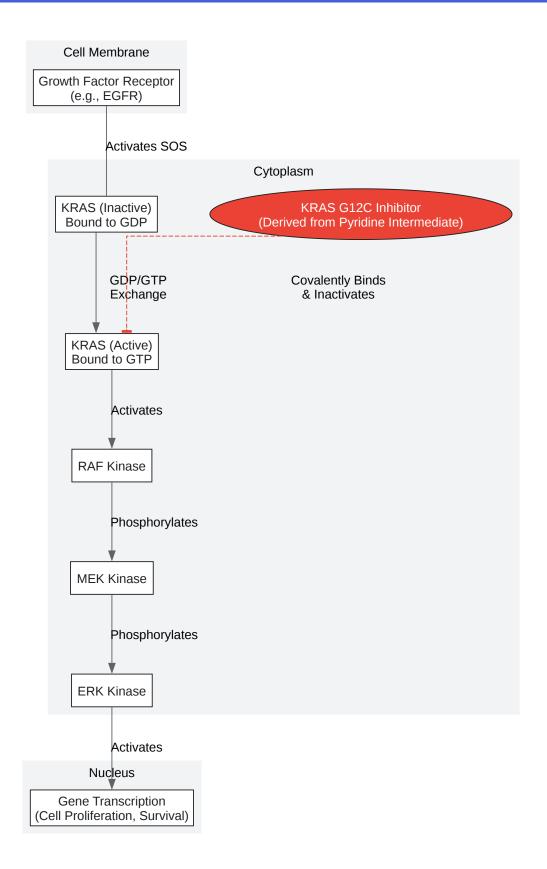
# Application in Drug Development: Targeting the KRAS Signaling Pathway

The KRAS protein is a critical node in cellular signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene, particularly the G12C mutation, lock the protein in an active state, leading to uncontrolled cell growth and cancer. Developing inhibitors that can covalently bind to the mutated cysteine in KRAS G12C has been a major goal in oncology.[6]

Intermediates like **4-Bromo-5-(trifluoromethyl)pyridin-2-amine** are instrumental in building the complex structures of these inhibitors. The aminopyridine core often serves as a scaffold that is elaborated through reactions at the bromo- and amino- positions to create a molecule that fits precisely into the binding pocket of the KRAS G12C protein.

Below is a diagram illustrating a simplified KRAS signaling pathway and the point of intervention for a KRAS G12C inhibitor.





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Caption: Simplified KRAS signaling pathway and inhibitor action.



### Conclusion

**4-Bromo-5-(trifluoromethyl)pyridin-2-amine** and its related isomers are highly significant building blocks in modern medicinal chemistry. Their unique substitution pattern provides the chemical versatility required to synthesize potent and selective drug candidates. The successful development of KRAS G12C inhibitors, which rely on similar intermediates, underscores the critical role of such fluorinated heterocyclic compounds in advancing targeted therapies for cancer and other diseases. As drug discovery continues to evolve, the demand for sophisticated and precisely functionalized intermediates like **4-Bromo-5-**(**trifluoromethyl)pyridin-2-amine** is expected to grow.

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